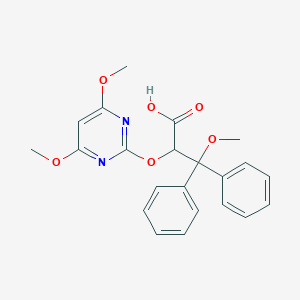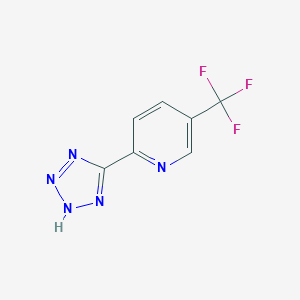
2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a compound that belongs to a class of chemicals involving tetrazole and pyridine derivatives. These compounds are of interest due to their varied applications in chemistry and potential biological activities.
Synthesis Analysis
The synthesis of related tetrazole-pyridine compounds involves cycloaddition methods and other chemical reactions. For instance, Bhandari et al. (2000) synthesized pyridine-substituted triorganostannyltetrazoles using R3SnN3 and n-cyanopyridine in a cycloaddition method (Bhandari, Frost, Hague, Mahon, & Molloy, 2000).
Molecular Structure Analysis
The molecular structure of tetrazole-pyridine compounds can be studied using various spectroscopic methods. Ershov et al. (2023) confirmed the structure of a similar compound, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, through NMR, IR, UV–Vis spectroscopy, and X-ray diffraction analysis (Ershov et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complex structures. For example, compounds with pyridin-2-yl tetrazole form two-dimensional networks through hydrogen bonding as described by Rizk, Kilner, and Halcrow (2005) (Rizk, Kilner, & Halcrow, 2005).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structures and supramolecular interactions, are significant. Zhu et al. (2014) synthesized mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine and analyzed their 3D supramolecular networks through hydrogen bonds and weak molecular interactions (Zhu, Xing, Yang, & Li, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from related studies. Moustafa et al. (2020) developed an efficient synthesis method for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, demonstrating the reactive nature of similar compounds (Moustafa et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine have been a subject of interest due to their potential applications in materials science and coordination chemistry. For instance, Ershov et al. (2023) demonstrated the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine through a Chan–Evans–Lam coupling reaction, highlighting the compound's structural and spectroscopic properties using a variety of techniques (Ershov et al., 2023). This showcases the compound's relevance in synthesizing complex molecules and understanding their structural characteristics.
Coordination Chemistry and Metal Complexes
The coordination chemistry involving pyridyl–tetrazole ligands has been extensively studied, with applications ranging from DNA binding to the development of new materials with unique properties. For example, Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands, revealing their DNA-binding and antioxidant properties, thus indicating potential biomedical applications (Reddy et al., 2016). Similarly, Bond et al. (2012) explored the coordination reactions of isomeric pyridyl-tetrazole ligands with metals such as copper, cobalt, and iron, producing strongly colored solids that could have implications for the development of novel optical materials (Bond et al., 2012).
Photochemical and Photophysical Properties
The photophysical properties of tetrazolylpyridines and their derivatives have been studied to understand their potential applications in photovoltaic devices and light-emitting materials. Stagni et al. (2008) reported on the synthesis and characterization of iridium complexes with tetrazolate chelate ligands, showing a wide range of redox and emission properties, which could be leveraged in the design of organic light-emitting diodes (OLEDs) and other photonic devices (Stagni et al., 2008).
Supramolecular Chemistry
The role of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine and its derivatives in the formation of supramolecular structures has also been explored. Bhandari et al. (2000) synthesized pyridine-substituted triorganostannyltetrazoles, examining their crystal structures to understand the three-dimensional arrays held together by hydrogen bonds, which highlights the significance of these compounds in constructing complex molecular architectures (Bhandari et al., 2000).
Propriétés
IUPAC Name |
2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N5/c8-7(9,10)4-1-2-5(11-3-4)6-12-14-15-13-6/h1-3H,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMGCUMMBHFKRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380657 |
Source


|
| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |
CAS RN |
175334-70-0 |
Source


|
| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


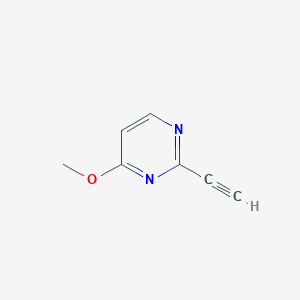
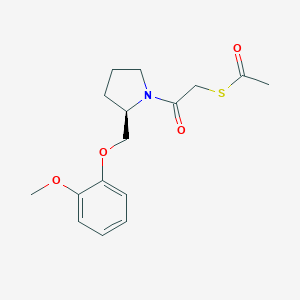
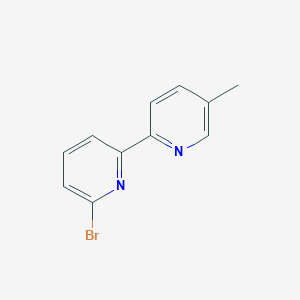
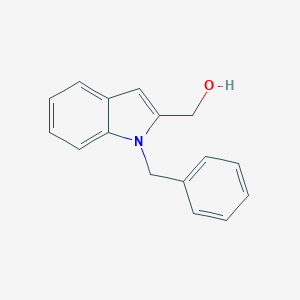
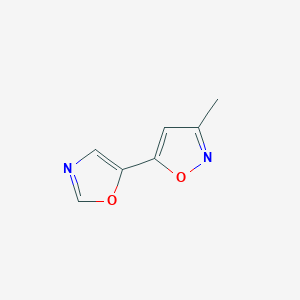
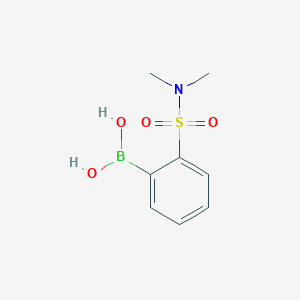
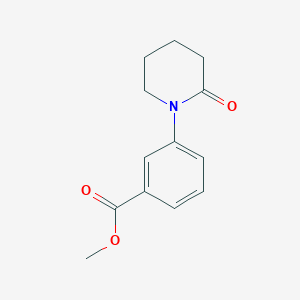
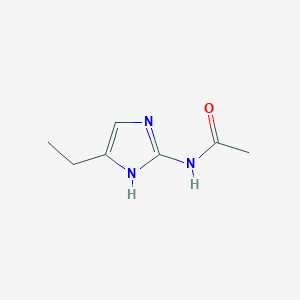
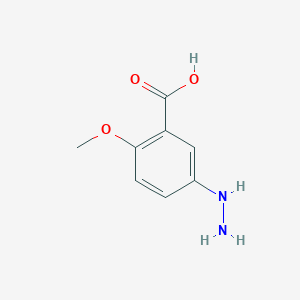
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
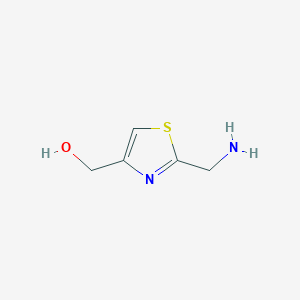
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
